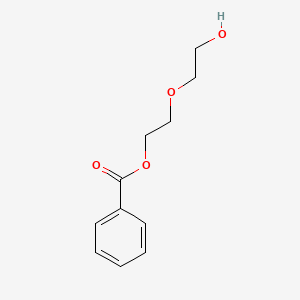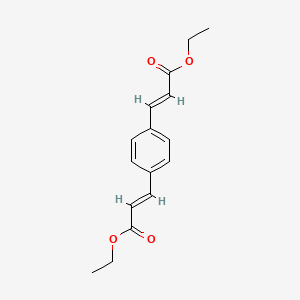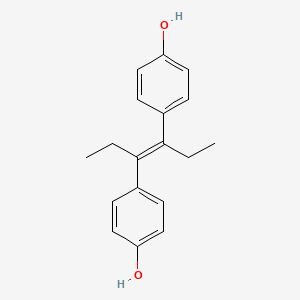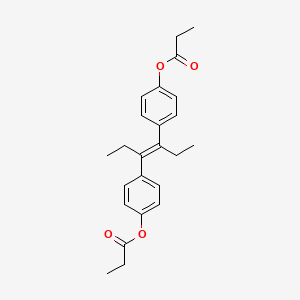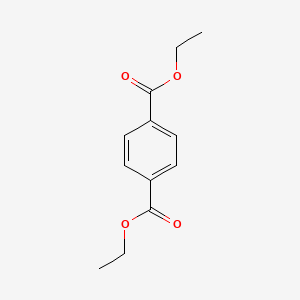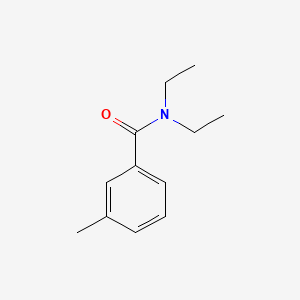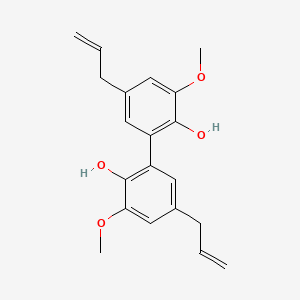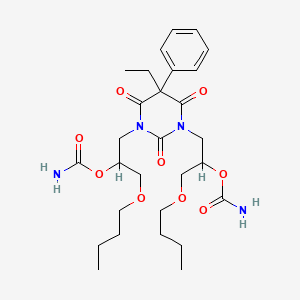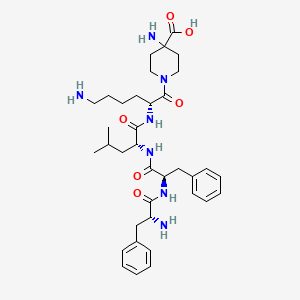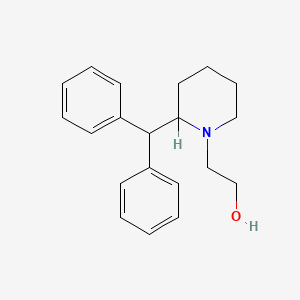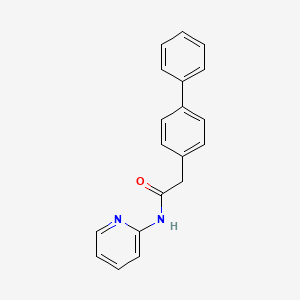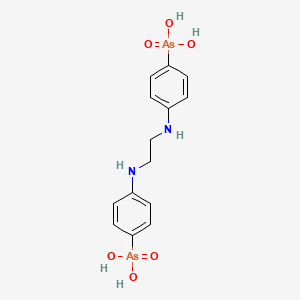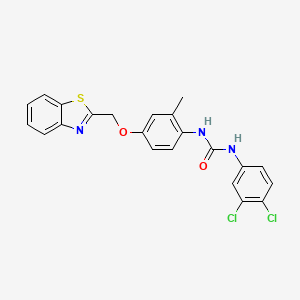
DL-Dopa
Descripción general
Descripción
DL-Dopa, also known as DL-3,4-dihydroxyphenylalanine, is a racemic mixture of both D-Dopa and L-Dopa. It is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is widely recognized for its application in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating symptoms associated with dopamine deficiency .
Aplicaciones Científicas De Investigación
DL-Dopa has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter biosynthesis and its effects on cellular processes.
Medicine: Primarily used in the treatment of Parkinson’s disease and other dopamine-deficient conditions.
Industry: Utilized in the production of melanin and other biopolymers.
Mecanismo De Acción
Target of Action
DL-Dopa, also known as Levodopa, primarily targets the dopaminergic neurons in the brain . It is a precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior . In conditions like Parkinson’s disease, where there is a deficiency of dopamine, this compound serves to supplement the low endogenous levels of dopamine .
Mode of Action
This compound is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . This conversion can occur on either side of the blood-brain barrier, but it is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once in the brain, this compound is converted into dopamine, supplementing the low levels of dopamine and alleviating symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
This compound is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . Once it crosses the blood-brain barrier, it is decarboxylated by the enzyme L-aromatic-amino-acid decarboxylase to form dopamine . This newly formed dopamine can then be released by neurons to transmit signals in the brain .
Pharmacokinetics
This compound exhibits unique pharmacokinetics, including an extensive presystemic metabolism and rapid absorption in the proximal small bowel by a saturable facilitated transport system shared with other large neutral amino acids . Its transport from plasma to the brain is mediated by the same carriers operating in the intestinal mucosa . This compound has a very short plasma half-life, resulting in marked plasma drug concentration fluctuations .
Result of Action
The primary result of this compound’s action is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of conditions like Parkinson’s disease, where there is a deficiency of dopamine . Long-term use of this compound can lead to motor fluctuations and dyskinesias .
Action Environment
Environmental factors can influence the action of this compound. For example, peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet . This suggests that environmental conditions can influence the efficacy and stability of this compound. Furthermore, the release of chemical compounds like this compound into the environment by plants can affect the growth and development of neighboring plants, an interaction named allelopathy .
Análisis Bioquímico
Biochemical Properties
DL-Dopa plays a significant role in biochemical reactions. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can act as an L-tyrosine mimetic and be incorporated into proteins by mammalian cells in place of L-tyrosine . The enzyme tyrosine hydroxylase requires oxygen and the cofactors tetrahydrobiopterin and iron to metabolize L-tyrosine into this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is used to increase dopamine concentrations in the treatment of Parkinson’s disease, Parkinsonism, dopamine-responsive dystonia, and Parkinson-plus syndrome . It influences cell function by increasing the levels of dopamine, a neurotransmitter that controls mood, mental health, heart rate, and other vital functions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its conversion to dopamine. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .
Temporal Effects in Laboratory Settings
Over time, the therapeutic window of this compound narrows, such that previously effective doses of this compound no longer provide adequate motor symptom control . At the beginning of a dosing period, this compound levels overshoot the therapeutic window, resulting in an “On” state with dyskinesia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a murine model of OCA1, 28 days of this compound supplementation (10 mg/kg) during the postnatal critical period of retinal development caused an improvement in retinal morphology and function during and after the end of the treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .
Transport and Distribution
This compound is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson’s disease . It is absorbed in the small intestine, travels to the brain via the circulatory system, and is converted to dopamine inside neurons by an AADC enzyme .
Subcellular Localization
The subcellular localization of this compound is primarily within the dopaminergic neurons of the brain, where it is converted to dopamine . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase), which is found in these neurons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Dopa can be synthesized through several methods, including:
Chemical Synthesis: One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase to produce L-Dopa, which is then racemized to obtain this compound.
Biotechnological Methods: Microbial fermentation using microorganisms with tyrosinase, tyrosine phenol-lyase, or p-hydroxyphenylacetate 3-hydroxylase activity.
Industrial Production Methods:
Asymmetric Hydrogenation: This method is used for the commercial production of L-Dopa, which is then racemized to produce this compound.
Types of Reactions:
Oxidation: this compound undergoes oxidation to form dopaquinone, which can further polymerize to form melanin.
Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, this compound is decarboxylated to form dopamine.
Reduction: this compound can be reduced to form dihydroxyphenylalanine derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or tyrosinase enzyme.
Decarboxylation: Requires the enzyme aromatic L-amino acid decarboxylase.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Dopaquinone: Formed through oxidation.
Dopamine: Formed through decarboxylation.
Comparación Con Compuestos Similares
L-Dopa (Levodopa): The L-isomer of DL-Dopa, primarily used in the treatment of Parkinson’s disease.
D-Dopa: The D-isomer of this compound, which has different pharmacological properties compared to L-Dopa.
Methyldopa: An alpha-adrenergic agonist used as an antihypertensive agent.
Uniqueness of this compound: this compound’s uniqueness lies in its racemic nature, containing both D- and L-isomers. This allows it to exhibit a broader range of biological activities compared to its individual isomers . Additionally, this compound’s ability to cross the blood-brain barrier and convert into dopamine makes it a valuable compound in the treatment of neurological disorders .
Propiedades
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
| Record name | dl-Dopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | DL-Dihydroxyphenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
| Record name | DL-DOPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Dopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-DOPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Dopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
